2-(3-methyl-2-buten-1-yl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one
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Description
Synthesis Analysis
- The synthesis of similar diazaspirodecanone derivatives involves multi-step pathways starting from basic components like 2-nitroaniline or other base molecules. These pathways typically include reactions such as Michael addition, cyclization, and substitution reactions (Guillon et al., 2020).
Molecular Structure Analysis
- Compounds with structures similar to diazaspiro[4.5]decan-3-one derivatives often exhibit complex molecular geometries. For instance, derivatives like 5-oxa-2,6-diazaspiro[3.4]octan-1-one show different envelope conformations in their isoxazolidine rings, influencing the spatial arrangement of substituents (Chiaroni et al., 2000).
Chemical Reactions and Properties
- Diazaspirodecanone compounds often participate in cycloaddition reactions, such as the [3+2] cycloaddition involving methylenelactams and nitrones. These reactions lead to the formation of structurally complex and functionally diverse derivatives (Chiaroni et al., 2000).
Physical Properties Analysis
- The physical properties of diazaspirodecanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability of crystals containing butadiyne moieties in similar compounds can be attributed to the spatial isolation provided by aromatic moieties (Wang et al., 2006).
Chemical Properties Analysis
- The chemical behavior of diazaspirodecanone derivatives is governed by the functional groups attached to the spirocyclic core. These compounds often show potent biological activities, such as inhibiting enzymes or receptors, based on their chemical interactions (Fritch & Krajewski, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(3-methylbut-2-enyl)-8-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13(2)4-7-21-12-17(10-16(21)22)5-8-20(9-6-17)11-15-19-18-14(3)23-15/h4H,5-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHRRDFZNNHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC3(CC2)CC(=O)N(C3)CC=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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